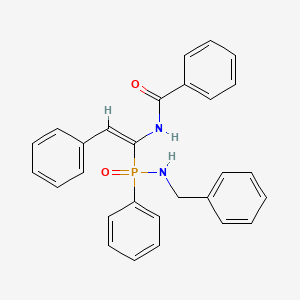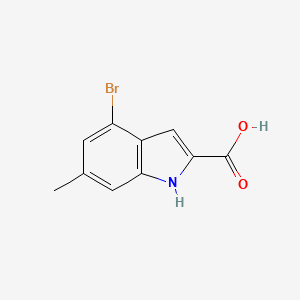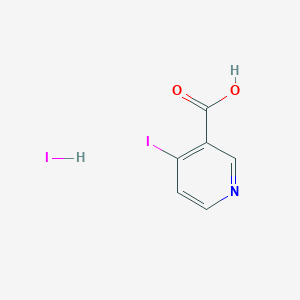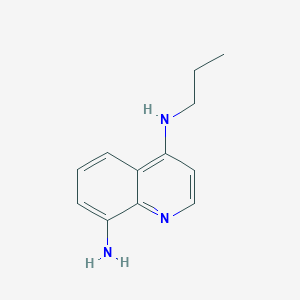![molecular formula C16H18N4O3 B2912423 methyl 4-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]benzoate CAS No. 2202515-03-3](/img/structure/B2912423.png)
methyl 4-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzoate is a complex organic compound that features a triazole ring, a piperidine ring, and a benzoate ester
作用机制
Target of Action
Similar compounds with a 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Mode of Action
For instance, some triazole derivatives have been shown to inhibit acetylcholinesterase, a key enzyme involved in neurodegenerative diseases .
Biochemical Pathways
For instance, inhibition of acetylcholinesterase by some triazole derivatives can affect cholinergic neurotransmission, which is a key pathway involved in memory and cognition .
Pharmacokinetics
The pharmacokinetic properties of similar compounds can be predicted using computational studies .
Result of Action
Based on the known activities of similar compounds, it can be speculated that this compound may have potential therapeutic effects in various conditions, such as bacterial infections, malaria, and viral diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]benzoate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and produces the triazole ring under mild conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Coupling Reactions: The triazole and piperidine rings are then coupled with a benzoate ester using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and automated peptide synthesizers for the coupling steps.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute on the triazole ring.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted triazole derivatives.
科学研究应用
Chemistry
In organic synthesis, methyl 4-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]benzoate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and incorporation into larger molecular frameworks.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. The triazole ring is known for its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Industry
In the material science industry, this compound can be used in the development of new polymers and materials with unique properties. The presence of the triazole ring can impart stability and rigidity to polymer backbones.
相似化合物的比较
Similar Compounds
Methyl 4-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate: Similar structure but with a different triazole isomer.
Methyl 4-(4-(2H-1,2,3-triazol-4-yl)piperidine-1-carbonyl)benzoate: Another isomer with the triazole ring substituted at a different position.
Methyl 4-(4-(1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzoate: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
Uniqueness
The uniqueness of methyl 4-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]benzoate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the triazole ring can affect the compound’s ability to interact with molecular targets, making it a valuable scaffold for drug development and other applications.
属性
IUPAC Name |
methyl 4-[4-(triazol-2-yl)piperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-23-16(22)13-4-2-12(3-5-13)15(21)19-10-6-14(7-11-19)20-17-8-9-18-20/h2-5,8-9,14H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPCIVMCDHVLHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-(4-(2-hydroxy-3-((2-methylbut-3-en-2-yl)oxy)propyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2912341.png)
![1-[2-(4-fluorophenyl)-2-oxoethyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2912343.png)


![2-[4-(3-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2912347.png)
![Methyl 6-methoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate](/img/structure/B2912348.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)




![N-[(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentyl]oxirane-2-carboxamide](/img/structure/B2912360.png)
![(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B2912363.png)
